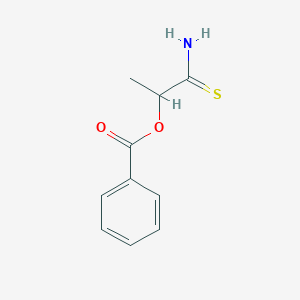

1-carbamothioylethyl benzoate

描述

1-Carbamothioylethyl benzoate is a thiourea-functionalized benzoate ester characterized by a carbamothioyl (-NHCOS-) group attached to the ethyl ester of benzoic acid.

属性

CAS 编号 |

4917-74-2 |

|---|---|

分子式 |

C10H11NO2S |

分子量 |

209.27 g/mol |

IUPAC 名称 |

(1-amino-1-sulfanylidenepropan-2-yl) benzoate |

InChI |

InChI=1S/C10H11NO2S/c1-7(9(11)14)13-10(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,14) |

InChI 键 |

ZZQFVQROLNTRMG-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=S)N)OC(=O)C1=CC=CC=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1-carbamothioylethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 1-carbamothioylethyl benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

化学反应分析

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., aqueous H₂SO₄ or HCl), the ester undergoes protonation at the carbonyl oxygen, enhancing electrophilicity. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent cleavage releases benzoic acid and 1-carbamothioylethanol .

Mechanism Steps :

-

Protonation of carbonyl oxygen.

-

Nucleophilic attack by water.

-

Formation of tetrahedral intermediate.

-

Deprotonation and ester bond cleavage.

Base-Promoted Hydrolysis

Under basic conditions (e.g., NaOH), hydroxide ions directly attack the carbonyl carbon, forming a carboxylate intermediate. The reaction yields sodium benzoate and 1-carbamothioylethanol .

Key Steps :

-

Nucleophilic attack by OH⁻.

-

Alkoxide leaving-group expulsion.

-

Deprotonation of the carboxylic acid.

Nucleophilic Substitution at the Carbamothioyl Group

The carbamothioyl (-NH-CS-O-) group reacts with nucleophiles (e.g., amines, alcohols):

-

With amines : Substitution of the thiol group forms thiourea derivatives .

Example:

. -

With alcohols : Thiol exchange produces thioether esters .

Oxidation Reactions

The sulfur atom in the carbamothioyl group is susceptible to oxidation:

-

Mild oxidation (e.g., H₂O₂): Forms sulfoxide derivatives (-NH-CS(O)-O-).

-

Strong oxidation (e.g., meta-chloroperbenzoic acid): Yields sulfone derivatives (-NH-CS(O₂)-O-).

Example Reaction :

.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

-

Ester bond cleavage : Releases benzoic acid and ethyl carbamate .

-

Carbamothioyl degradation : Produces NH₃ , COS , and elemental sulfur .

Products :

.

Transesterification

In the presence of alcohols (e.g., methanol) and acid/base catalysts, the ethoxy group is replaced:

.

Mechanistic Insights

科学研究应用

1-carbamothioylethyl benzoate has several applications in scientific research:

作用机制

The mechanism of action of 1-carbamothioylethyl benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-carbamothioylethyl benzoate and related compounds:

Key Observations :

- Carbamothioyl vs.

- Alkyl vs. Aromatic Substituents : Benzyl and hexyl benzoates exhibit stronger odors and lower polarity than methyl or ethyl analogs, aligning with their use in fragrances .

Enzyme Inhibition and Receptor Interactions

Ethyl 4-(carbamoylamino)benzoate derivatives have demonstrated selective inhibition of aquaporin-3 and aquaporin-7, with IC₅₀ values in the micromolar range. The carbamoyl group facilitates hydrogen bonding with aquaporin channels, suggesting that 1-carbamothioylethyl benzoate might exhibit similar or enhanced activity due to sulfur’s stronger hydrogen-bond acceptor capacity .

Polymerization and Material Science

Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving a 15–20% higher degree of conversion. This highlights the role of benzoate esters with electron-donating groups (e.g., dimethylamino) in enhancing reactivity .

Microbial Degradation

Benzoate derivatives are metabolized via the benzoate pathway in Rhodococcus sp. CS-1, with 13–15% of microbial genes dedicated to aromatic compound degradation. Thiourea derivatives like 1-carbamothioylethyl benzoate may exhibit slower degradation rates due to sulfur’s resistance to oxidative cleavage .

Physical and Chemical Properties

Solubility and Lipophilicity

- 1-Carbamothioylethyl benzoate : Estimated logP ~2.5 (higher than carbamoyl analogs due to sulfur’s lipophilicity).

- Ethyl 4-(carbamoylamino)benzoate: Water solubility ~1.2 mg/mL, logP ~1.8 .

- Benzyl benzoate : Insoluble in water; logP ~3.5 .

Thermal Stability

Methyl and ethyl benzoates decompose at ~200°C, while carbamoyl/carbamothioyl derivatives show higher thermal stability (>250°C) due to strong intermolecular hydrogen bonding .

常见问题

Q. How can interdisciplinary approaches enhance mechanistic studies of 1-carbamothioylethyl benzoate?

- Methodological Answer : Integrate metabolomics (e.g., benzoate degradation pathways) with microbiome data to identify host-microbe interactions. Tools like M2IA enable correlation networks between microbial taxa and metabolic fluxes. Validate findings using isotopic tracing (<sup>13</sup>C-labeled benzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。